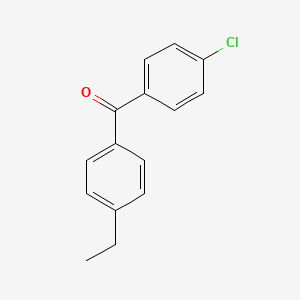

4-Chloro-4'-ethylbenzophenone

Description

Historical Context of Substituted Benzophenones in Organic Chemistry

The journey of benzophenone (B1666685) derivatives in organic chemistry began with the synthesis of the parent compound, benzophenone, in the 19th century. Initially, the focus was on understanding the fundamental reactions of aromatic ketones. A pivotal method for synthesizing benzophenones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where an aromatic ring reacts with an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. vedantu.comiitk.ac.in This reaction has been a cornerstone in organic synthesis, allowing for the preparation of a wide array of substituted benzophenones. Over the years, modifications to the benzophenone core through the introduction of various substituents have led to the development of derivatives with tailored properties.

Significance of Halogenated and Alkylated Benzophenones in Contemporary Research

The introduction of halogen and alkyl groups onto the benzophenone framework significantly influences its physical, chemical, and biological properties. Halogenation, for instance, can enhance the electrophilicity of the carbonyl carbon, making the derivative more susceptible to nucleophilic attack. This modification is crucial in the synthesis of more complex molecules. Alkylation, on the other hand, can impact the molecule's lipophilicity and steric hindrance, which are important factors in its interaction with biological systems and its performance in material science applications.

Contemporary research on halogenated and alkylated benzophenones is extensive. In medicinal chemistry, these derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov In materials science, they are utilized as photoinitiators in polymerization processes for creating coatings, inks, and adhesives due to their ability to generate free radicals upon UV exposure. ontosight.aisigmaaldrich.com

Scope of Academic Inquiry into 4-Chloro-4'-ethylbenzophenone

This compound is a specific disubstituted benzophenone that has garnered academic interest due to the combined effects of its chloro and ethyl substituents. Research on this compound often involves its synthesis, characterization, and exploration of its photophysical properties. Studies have investigated its behavior in different solvents and its potential applications as a photoinitiator. oregonstate.eduoregonstate.eduoregonstate.edu The presence of the chlorine atom and the ethyl group on opposite phenyl rings creates an asymmetric molecule with distinct electronic and steric characteristics, making it a valuable subject for structure-property relationship studies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-chlorophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDCCGJLLNCMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373923 | |

| Record name | 4-Chloro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71766-56-8 | |

| Record name | 4-Chloro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Friedel-Crafts Acylation Approaches

The primary route for synthesizing 4-Chloro-4'-ethylbenzophenone is the Friedel-Crafts acylation of ethylbenzene (B125841) with 4-chlorobenzoyl chloride. oregonstate.edu This electrophilic aromatic substitution reaction is facilitated by a catalyst to generate the acylium ion, which then reacts with the aromatic substrate. masterorganicchemistry.com

Catalyst Systems for Acylation Reactions

The choice of catalyst is pivotal in Friedel-Crafts acylation, influencing reaction rates, yields, and environmental impact. Various systems, from traditional Lewis acids to more modern solid and environmentally friendly catalysts, have been employed.

Aluminum chloride (AlCl₃) is a conventional and potent Lewis acid catalyst for Friedel-Crafts acylation. iitk.ac.in It activates the acyl chloride, facilitating the attack on the ethylbenzene ring. masterorganicchemistry.com The reaction involves the formation of a complex between AlCl₃ and the ketone product, necessitating the use of stoichiometric or even excess amounts of the catalyst. masterorganicchemistry.com In a typical procedure, ethylbenzene and 4-chlorobenzoyl chloride are reacted in the presence of AlCl₃. oregonstate.edu While effective, the use of AlCl₃ presents challenges, including the generation of corrosive hydrogen chloride gas and a significant amount of acidic waste during work-up. ijraset.com

A study on the synthesis of a similar compound, 4-ethylbenzophenone (B99735), from ethylbenzene and benzoyl chloride using AlCl₃ as a catalyst, reported a 60% yield of the desired para isomer, alongside ortho (2%) and meta (7%) isomers. oregonstate.edu Another synthesis of a related benzophenone (B1666685) derivative using AlCl₃ achieved a yield of 40.6%. oregonstate.edu

Table 1: Examples of Lewis Acid Catalyzed Synthesis of Benzophenone Derivatives

| Reactants | Catalyst | Product | Yield | Reference |

| Ethylbenzene, Benzoyl chloride | AlCl₃ | 4-Ethylbenzophenone | 60% | oregonstate.edu |

| Ethylbenzene, 4-Chlorobenzoyl chloride | AlCl₃ | This compound | Not specified | oregonstate.edu |

| Fluorobenzene, 4-Chlorobenzoyl chloride | AlCl₃ | 4-Chloro-4'-fluorobenzophenone | 40.6% | oregonstate.edu |

This table presents data for the synthesis of related benzophenone structures to illustrate the typical yields obtained with AlCl₃ catalysis.

To overcome the drawbacks of homogeneous Lewis acids like AlCl₃, solid acid catalysts have been developed. ijraset.com Montmorillonite (B579905) K-10 clay, an acidic clay, has been utilized as a catalyst and a support for various metal chlorides. rsc.orgjocpr.com These clay-based catalysts are often more environmentally friendly, easier to handle, and can be separated from the reaction mixture by simple filtration. ijraset.commdpi.com

Fe(III)-exchanged K-10 clay has been shown to be a highly active catalyst for Friedel-Crafts reactions. chemijournal.com In the synthesis of 4-Chloro-4'-hydroxybenzophenone (B194592), an Fe³⁺ supported on K-10 clay catalyst yielded 97% of the product. ijraset.com K-10 supported zinc chloride, known as "clayzic," has also demonstrated enhanced reactivity and selectivity compared to unsupported ZnCl₂. chemijournal.com The activity of these clay catalysts is influenced by factors such as activation temperature and the loading of the metal salt. chemijournal.com

Table 2: Performance of K-10 Clay Supported Catalysts in Friedel-Crafts Acylation

| Catalyst | Reactants | Product | Yield | Reference |

| K10-Fe-AA-120 | Phenol (B47542), p-Chlorobenzoylchloride | 4-Chloro-4'-hydroxybenzophenone | 97% | ijraset.com |

| K10-Fe(III) | Mesitylene, Chloroacetyl chloride | Chloroacetylated mesitylene | High (not specified) | niscpr.res.in |

This table showcases the effectiveness of K-10 supported catalysts in related acylation reactions, highlighting their potential for high-yield synthesis.

In the pursuit of greener chemical processes, environmentally benign catalysts have gained significant attention. nih.gov Zinc oxide (ZnO), a readily available and inexpensive metal oxide, has emerged as a promising catalyst for Friedel-Crafts acylation. organic-chemistry.orgchemistryjournals.net ZnO can catalyze the acylation of various aromatic compounds under solvent-free conditions and at room temperature. organic-chemistry.org This method offers several advantages, including rapid reaction times, high product purity without the need for complex purification, and the reusability of the catalyst. organic-chemistry.org

Research has shown that ZnO can effectively catalyze the acylation of both activated and unactivated aromatic compounds with acid chlorides. organic-chemistry.orgresearchgate.net The ZnO powder can often be recovered and reused multiple times with minimal loss of activity, making it a cost-effective and sustainable option. organic-chemistry.org Studies on ZnO nanocrystals have also been conducted, indicating that particle size can influence catalytic activity, with smaller particles showing higher efficacy in some cases. pw.edu.pl

Optimization of Reaction Conditions

Beyond the catalyst, the conditions under which the Friedel-Crafts acylation is performed, particularly the choice of solvent, play a crucial role in determining the reaction's outcome.

The solvent can significantly influence the rate and selectivity of Friedel-Crafts acylation reactions. plymouth.ac.uk Chlorinated hydrocarbons are commonly used as solvents due to their inert nature in the reaction.

o-Dichlorobenzene (ODCB): This solvent has been effectively used in the synthesis of related hydroxybenzophenones, where a mixture of phenol and the inert solvent is treated with aluminum chloride before the addition of the acylating agent. quickcompany.in It is also listed as a potential replacement solvent in Friedel-Crafts reaction work-ups. google.com

Chlorobenzene (B131634): Chlorobenzene is another suitable solvent for Friedel-Crafts reactions because the chlorine atom deactivates the aromatic ring, making it less susceptible to acylation itself. chemicalforums.com It has been employed in the synthesis of 4-chloro-4'-hydroxybenzophenone. google.comgoogle.com Studies on the benzoylation of chlorobenzene have examined the effects of various solvents, highlighting the importance of this parameter. scribd.comrsc.org

Ethylene (B1197577) dichloride (1,2-dichloroethane): This solvent is also frequently used in Friedel-Crafts acylations. rsc.org Research on the synthesis of 4-Chloro-4'-hydroxybenzophenone has been conducted using ethylene dichloride with K-10 clay supported metal chloride catalysts. ijraset.com It has also been used in the acetylation of other aromatic compounds, leading to high yields of the desired product. researchgate.net The polarity of the solvent can affect the product distribution; for instance, in the acylation of naphthalene, non-polar solvents like ethylene dichloride favor the formation of the kinetic product. stackexchange.com

The choice of solvent can impact the solubility of the catalyst-product complex, which in turn can influence the reaction pathway and isomer distribution. stackexchange.com

Mechanistic Investigations of Friedel-Crafts Pathways

The formation of this compound via the Friedel-Crafts reaction can proceed through different mechanistic pathways, primarily distinguished by the initial site of acylation.

An alternative to direct acylation of the aromatic ring is a pathway involving the formation of a phenyl ester intermediate, followed by a Fries rearrangement. In this approach, a phenol would be acylated at its hydroxyl group to form a phenyl p-chlorobenzoate ester. This ester can then be induced to rearrange in the presence of a Lewis acid, like aluminum chloride, at elevated temperatures (e.g., 120°C to 160°C). chemicalbook.com The acyl group migrates from the oxygen atom to a carbon atom on the aromatic ring, typically at the ortho or para position, to form the corresponding hydroxybenzophenone. While this method is effective for producing hydroxybenzophenones, subsequent alkylation would be required to yield this compound, making it a multi-step and less direct route compared to direct nuclear acylation for this specific compound.

The most common and direct method for synthesizing this compound is through direct nuclear acylation, a classic example of an electrophilic aromatic substitution reaction. wikipedia.org The mechanism proceeds through the following key steps:

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 4-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile. masterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring of ethylbenzene attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex. mt.com

Deprotonation and Regeneration of Aromaticity: A weak base, such as AlCl₄⁻ (formed from the catalyst), removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although it immediately complexes with the ketone product. wikipedia.org

Workup: An aqueous workup step is required to decompose the ketone-AlCl₃ complex and liberate the final this compound product.

This direct pathway is generally preferred for its efficiency and atom economy in synthesizing diaryl ketones when the appropriate substituted aromatic compounds are readily available.

Alternative Synthetic Routes

Discussion of Comparative Methodologies

While direct Friedel-Crafts acylation is the most prevalent method for synthesizing this compound, other methodologies exist, each with its own set of advantages and limitations.

Fries Rearrangement: As mentioned (2.1.3.1), the Fries rearrangement of a phenyl ester can be a viable route. chemicalbook.com This method is particularly useful for synthesizing hydroxybenzophenones. For this compound, this would likely involve a more convoluted multi-step synthesis, making it less efficient than direct acylation. However, the Fries rearrangement can offer good yields, sometimes exceeding 90% under optimized conditions with catalysts like trifluoromethanesulfonic acid. chemicalbook.com

Table 3: Comparison of Synthetic Methodologies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Friedel-Crafts Acylation | Electrophilic aromatic substitution using ethylbenzene, 4-chlorobenzoyl chloride, and a Lewis acid. wikipedia.org | High efficiency, direct one-step synthesis. | Requires stoichiometric or excess Lewis acid; catalyst can be sensitive to moisture. wikipedia.org |

| Fries Rearrangement | Lewis acid-catalyzed rearrangement of a phenyl ester intermediate. chemicalbook.com | Can provide high yields for hydroxybenzophenones. chemicalbook.com | Indirect, multi-step route for non-hydroxylated benzophenones; requires high temperatures. chemicalbook.com |

Novel Synthetic Approaches and Their Efficiencies

The synthesis of this compound and structurally related benzophenones is predominantly achieved through the Friedel-Crafts acylation reaction. Research has focused on optimizing this classical method to enhance efficiency, yield, and environmental compatibility. Novel approaches have centered on the development of innovative catalysts and the refinement of reaction conditions to minimize by-products and simplify purification processes.

The conventional Friedel-Crafts acylation for producing substituted benzophenones involves the reaction of a substituted benzoyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). oregonstate.edu For the synthesis of this compound, this would typically involve the reaction of 4-chlorobenzoyl chloride with ethylbenzene. While effective, this method is associated with challenges, including the generation of corrosive waste and the formation of isomeric by-products. oregonstate.eduscribd.com

Innovations in this area have led to the exploration of more sustainable and efficient catalytic systems. One novel approach involves the use of solid acid catalysts, such as montmorillonite K-10 clay-supported metal chlorides (e.g., Fe³⁺, Zn²⁺, Al³⁺). ijraset.com These heterogeneous catalysts are advantageous as they are eco-friendly, easily separable from the reaction mixture, and can be reused, which reduces hazardous waste. ijraset.compatsnap.com In the synthesis of the related 4-Chloro-4'-hydroxybenzophenone, using an Fe³⁺ supported on K-10 clay catalyst in ethylene dichloride at 40°C resulted in a remarkable yield of 97%. ijraset.com This highlights a significant improvement over traditional methods that often result in lower yields and more complex work-up procedures. google.com

Another advanced approach employs magnetic nanoparticles loaded with a Lewis acid as a catalyst. For instance, the synthesis of 4-chloro-4'-methoxybenzophenone (B194590) was achieved with high yields (90-93%) using an AlCl₃-IL-SiO₂@γ-Fe₂O₃ catalyst. patsnap.com This method not only provides high efficiency but also allows for the simple recovery of the catalyst using a magnet, streamlining the production process. patsnap.com

While Friedel-Crafts acylation remains the dominant route, other synthetic pathways have been explored, though they are generally less efficient for this class of compounds. The Fries rearrangement of phenyl p-chlorobenzoate has been used to synthesize 4-chloro-4'-hydroxybenzophenone, with yields varying significantly (10% to 94%) depending on the catalyst and conditions, such as using trifluoromethanesulfonic acid for higher yields. chemicalbook.com The Grignard reaction followed by oxidation is another alternative but is often considered less suitable for industrial-scale production due to its complexity and potentially lower yields.

The efficiency of these novel approaches can be seen in the improved yields and reaction conditions compared to more conventional methods. For example, the synthesis of various benzophenone derivatives using optimized Friedel-Crafts methods has reported yields ranging from 40% to over 90%. oregonstate.eduijraset.compatsnap.comoregonstate.eduoregonstate.edu

Table 1: Comparison of Synthetic Approaches for Benzophenone Derivatives

| Product | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Ethylbenzophenone | Ethylbenzene, Benzoyl Chloride | Aluminum Chloride | Not specified | Not specified | 60 | oregonstate.edu |

| 4-Chloro-4'-hydroxybenzophenone | Phenol, p-Chlorobenzoylchloride | K10-Fe-AA-120 | Ethylene Dichloride | 40 | 97 | ijraset.com |

| 4-Chloro-4'-methoxybenzophenone | Anisole, p-Chlorobenzoyl Chloride | AlCl₃-IL-SiO₂@γ-Fe₂O₃ | Dichloromethane | 60 | 90-93 | patsnap.com |

| 4-Chloro-4'-ethoxybenzophone | Ethoxybenzene, 4-Chlorobenzoyl Chloride | Aluminum Chloride | Not specified | Not specified | 25 | oregonstate.edu |

| 4-Chloro-4'-hydroxybenzophenone | Phenyl p-chlorobenzoate | Trifluoromethanesulfonic Acid | Not specified | 45-55 | 94 | chemicalbook.com |

| 4-Methoxybenzophenone | Anisole, Benzoyl Chloride | Aluminum Chloride | Nitrogen environment | Not specified | 48.73 | oregonstate.edu |

Two-Dimensional NMR Techniques

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to identify long-range (typically 2-4 bonds) correlations between heteronuclei, most commonly ¹H and ¹³C. This is instrumental in piecing together the carbon skeleton and confirming the positions of substituents on the aromatic rings of this compound. vdoc.pub

In a typical HMBC experiment for this compound, correlations would be observed between the protons of the ethyl group and the carbons of the adjacent aromatic ring, as well as the carbonyl carbon. Similarly, the aromatic protons would show correlations to neighboring carbons within the same ring and across the carbonyl bridge to carbons in the other ring. These correlations are critical for definitively assigning the ¹³C signals and confirming the substitution pattern. oregonstate.eduoregonstate.edu The three-bond correlations are generally the strongest and most informative. youtube.com

Table 1: Expected HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |

| Ethyl CH₂ | Aromatic C-4' (ipso) | 2 |

| Ethyl CH₂ | Aromatic C-3'/C-5' | 3 |

| Ethyl CH₂ | Carbonyl C=O | 4 |

| Ethyl CH₃ | Aromatic C-4' (ipso) | 3 |

| Ethyl CH₃ | Ethyl CH₂ | 2 |

| Aromatic H (ortho to Cl) | Aromatic C (ipso-Cl) | 3 |

| Aromatic H (ortho to Cl) | Carbonyl C=O | 4 |

| Aromatic H (meta to Cl) | Carbonyl C=O | 3 |

| Aromatic H (meta to Cl) | Aromatic C (ipso-Cl) | 2 |

| Aromatic H (ortho to Ethyl) | Aromatic C-4' (ipso-Ethyl) | 3 |

| Aromatic H (ortho to Ethyl) | Carbonyl C=O | 4 |

| Aromatic H (meta to Ethyl) | Carbonyl C=O | 3 |

| Aromatic H (meta to Ethyl) | Aromatic C-4' (ipso-Ethyl) | 2 |

Note: This table represents expected correlations based on the known structure. Actual experimental results would confirm these assignments.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and the functional groups present in this compound. lu.se While both methods probe the vibrational energy levels of molecules, they are based on different physical principles—IR spectroscopy measures the absorption of light, whereas Raman spectroscopy analyzes inelastically scattered light. lu.seaps.org

The vibrational modes of this compound can be categorized into stretching, in-plane bending, and out-of-plane bending vibrations. jconsortium.com Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict and help assign the observed vibrational frequencies. jconsortium.commdpi.com

Key vibrational modes include:

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. jconsortium.com The ethyl group will exhibit both symmetric and asymmetric C-H stretching modes.

C=O Stretching: The carbonyl group (C=O) stretching vibration is a very strong and characteristic band in the IR spectrum. mdpi.com For benzophenone derivatives, this typically appears in the 1630-1680 cm⁻¹ region.

C-C Vibrations: Aromatic C-C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ range. jconsortium.comresearchgate.net

C-Cl Vibrations: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum.

The analysis of these modes, including their symmetries and potential energy distributions (PED), allows for a comprehensive understanding of the molecule's vibrational behavior. mdpi.comnih.gov

IR and Raman spectroscopy are powerful tools for identifying the key functional groups within this compound. jconsortium.comlibretexts.org

Carbonyl Group (C=O): A strong absorption band around 1650-1700 cm⁻¹ in the IR spectrum is a clear indicator of the ketone functional group. libretexts.org Conjugation with the aromatic rings can influence the exact frequency. mdpi.com

Aromatic Rings: The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org

Ethyl Group: The aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups will also be present at lower frequencies. researchgate.net

Chloro Group (C-Cl): The C-Cl stretch is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 850-550 cm⁻¹. libretexts.org

Table 2: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong | Aromatic Ring |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong | Medium-Strong | Ethyl Group |

| C=O Stretch | 1660 - 1640 | Strong | Medium-Weak | Ketone |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong | Aromatic Ring |

| C-Cl Stretch | 850 - 550 | Strong | Strong | Chloro Group |

Note: The exact wavenumbers and intensities can vary based on the specific molecular environment and experimental conditions. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and elucidating the structure of this compound.

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.cz It is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture on a chromatographic column before being introduced into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is often predictable and provides structural clues. For this compound, key fragments would likely arise from the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments. In some cases, derivatization may be used to improve the chromatographic properties of the analyte. researchgate.net

Table 3: Potential Fragment Ions in the GC-MS of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure |

| 244/246 | [M]⁺ (Molecular Ion) |

| 215/217 | [M - C₂H₅]⁺ |

| 139/141 | [Cl-C₆H₄-CO]⁺ |

| 119 | [C₂H₅-C₆H₄-CO]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ |

| 91 | [C₂H₅-C₆H₄]⁺ |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 intensity ratio.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly useful for analyzing compounds in complex matrices. jfda-online.com The sample is first separated by liquid chromatography and then introduced into the mass spectrometer. eurl-pesticides.eu In the tandem MS setup, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. unl.ptulisboa.pt

This technique provides enhanced specificity due to the monitoring of specific precursor-to-product ion transitions. unl.pt For this compound, the precursor ion would be selected and fragmented to produce a characteristic set of product ions, which can be used for quantification and confirmation. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would depend on the polarity of the analyte. unl.ptulisboa.pt

Table 4: Potential LC-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation Pathway |

| 245/247 ([M+H]⁺) | 139/141 | Loss of ethylbenzene |

| 245/247 ([M+H]⁺) | 120 | Loss of chlorobenzaldehyde |

| 245/247 ([M+H]⁺) | 111/113 | Loss of ethylbenzoyl group |

| 245/247 ([M+H]⁺) | 91 | Loss of chlorobenzoyl group and CO |

Note: These transitions are predictive and would need to be optimized during method development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by two main absorption bands, which are attributed to n-π* and π-π* electronic transitions. These transitions are typical for aromatic ketones.

The n-π transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π orbital of the carbonyl group. This transition is characteristically weak, with a low molar absorptivity (ε), and appears at a longer wavelength. For this compound, the n-π* transition (S₀→S₁) is observed with a maximum absorption (λₘₐₓ) at approximately 331.36 nm and a molar absorptivity (εₘₐₓ) of 140.08 M⁻¹cm⁻¹. nih.gov This transition often displays vibrational fine structure. nih.gov

The π-π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π orbital. These transitions are typically much more intense than n-π* transitions, exhibiting higher molar absorptivities. In this compound, several π-π* transitions (S₀→S₂, S₀→S₃, S₀→S₄) are observed at shorter wavelengths. The most prominent π-π* transition appears with a λₘₐₓ of approximately 263.79 nm. nih.gov Other higher energy π-π* transitions are also observed at approximately 216.62 nm and 202.29 nm. nih.gov

| Transition | λₘₐₓ (nm) | εₘₐₓ (M⁻¹cm⁻¹) | Assignment |

| S₀→S₁ | 331.36 | 140.08 | n-π |

| S₀→S₂ | 263.79 | Not specified | π-π |

| S₀→S₃ | 216.62 | Not specified | π-π |

| S₀→S₄ | 202.29 | Not specified | π-π |

The positions and intensities of the absorption bands of this compound are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The n-π* and π-π* transitions exhibit different behaviors in response to changes in solvent polarity.

For the n-π transition, an increase in solvent polarity leads to a hypsochromic shift (blue shift), meaning the absorption maximum (λₘₐₓ) shifts to a shorter wavelength. This is because polar solvents, particularly protic solvents, can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen in the ground state. This hydrogen bonding stabilizes the ground state more than the excited state, thus increasing the energy gap for the n-π transition. nih.gov For instance, changing the solvent from a non-polar one like methylcyclohexane (B89554) to a polar one like ethanol (B145695) results in a noticeable blue shift for the n-π* transition of similar substituted benzophenones. nih.gov

Conversely, the π-π transition typically undergoes a bathochromic shift (red shift) with increasing solvent polarity. This shift to a longer wavelength is due to the stabilization of the more polar π excited state by the polar solvent molecules. The excited state often has a larger dipole moment than the ground state, leading to stronger solute-solvent interactions and a reduction in the energy of the excited state. nih.gov This results in a decrease in the energy required for the π-π* transition.

The changes in molar absorptivity (ε) with solvent polarity are generally less predictable but can also be observed. The specific values for λₘₐₓ of this compound in different solvents are influenced by these principles.

| Transition | Solvent Polarity Change | Observed Shift in λₘₐₓ | Reason |

| n-π | Non-polar to Polar | Hypsochromic (Blue Shift) | Stabilization of the ground state via hydrogen bonding. |

| π-π | Non-polar to Polar | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |

Applications in Scientific Research

Role as a Photoinitiator

One of the primary research applications of this compound is as a photoinitiator. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that can initiate polymerization reactions. sigmaaldrich.com The benzophenone (B1666685) moiety in this compound is the key to its photoinitiating capabilities.

Upon exposure to UV radiation, the benzophenone core undergoes a transition to an excited singlet state (S1), which then rapidly intersystem crosses to a more stable triplet state (T1). wikipedia.org This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), generating two radicals that can initiate the polymerization of monomers.

Utility in Mechanistic and Photophysical Studies

The asymmetric nature of this compound makes it an interesting subject for mechanistic and photophysical studies. oregonstate.edu By comparing its properties to those of symmetric benzophenones or benzophenones with different substituents, researchers can gain insights into the effects of electronic and steric factors on the photochemical and photophysical behavior of these molecules.

Studies on this compound have explored its absorption and emission properties, including its n-π* and π-π* transitions. oregonstate.edu For instance, the S₀→S₁ transition has a maximum absorption (λmax) at 331.36 nm with a molar absorptivity (εmax) of 140.08 M⁻¹cm⁻¹. oregonstate.edu The phosphorescence from the triplet state (S₀←T₁) has a λmax at 445 nm. oregonstate.edu Higher energy transitions (S₀→S₂,₃,₄) have also been observed at 263.79 nm, 216.62 nm, and 202.29 nm, with corresponding εmax values of 2.2042 x 10⁴, 1.4565 x 10⁴, and 2.9141 x 10⁴ M⁻¹cm⁻¹, respectively. oregonstate.edu These studies contribute to a fundamental understanding of how molecular structure influences light absorption and energy dissipation processes.

Photophysical Properties and Excited State Dynamics

Absorption and Emission Spectroscopies

Spectroscopic analysis provides fundamental insights into the electronic transitions of a molecule by examining its interaction with light. For 4-chloro-4'-ethylbenzophenone, these techniques map the energy landscape of its ground and excited states.

The ultraviolet (UV) absorption spectrum of this compound is characterized by distinct electronic transitions. Several absorption experiments have been conducted to identify and characterize these transitions, revealing vibrational fine structure for both the n-π* and π-π* transitions. oregonstate.edu

The lowest energy absorption band corresponds to the spin-allowed transition from the ground state (S₀) to the first excited singlet state (S₁). oregonstate.edu This transition, identified as an n→π* transition, is centered on the carbonyl group. At higher energies, more intense absorptions corresponding to π→π* transitions (S₀→S₂, S₀→S₃, S₀→S₄) are observed. oregonstate.edu These transitions involve the promotion of electrons within the aromatic π-system. The molar absorptivity (ε) values indicate the probability of each transition. oregonstate.edu

Table 1: UV Absorption Data for this compound

| Transition | λ max (nm) | Molar Absorptivity (ε max) (M⁻¹ cm⁻¹) |

|---|---|---|

| S₀→S₁ (n→π*) | 331.36 | 140.08 |

| S₀→S₂ (π→π*) | 263.79 | 2.2042 x 10⁴ |

| S₀→S₃ (π→π*) | 216.62 | 1.4565 x 10⁴ |

| S₀→S₄ (π→π*) | 202.29 | 2.9141 x 10⁴ |

Data sourced from Flanigan, D.M., Department of Chemistry, Oregon State University. oregonstate.edu

Low-temperature spectrophotometry, typically conducted at 77 K in a rigid glass matrix, is used to resolve vibrational features and study spin-forbidden transitions. For this compound, phosphorescence, which is the emission of light from an excited triplet state (T₁) to the singlet ground state (S₀), is a key observable. oregonstate.edu

The phosphorescence emission (S₀←T₁) for this compound has been measured with a maximum wavelength (λ max) at 445 nm. oregonstate.edu This emission is a result of excitation to the singlet manifold, followed by intersystem crossing to the triplet manifold. Lifetime measurements of this T₁ state have been performed in different solvent environments at 77 K, showing a dependence on solvent polarity. oregonstate.edu In a polar EPA (ether/isopentane/ethanol) glass, the T₁ lifetime is 5 ms, while in a non-polar methylcyclohexane (B89554) glass, the lifetime is extended to 7 ms. oregonstate.edu

Excited State Characterization

The energy and lifetime of the lowest excited singlet (S₁) and triplet (T₁) states are critical parameters that govern the photochemical and photophysical behavior of the molecule.

The first excited singlet state (S₁) of this compound, populated by the n→π* transition at 331.36 nm, is relatively short-lived. oregonstate.edu Following excitation, it can either relax back to the ground state via fluorescence or, more commonly in benzophenones, undergo intersystem crossing to the triplet manifold. rsc.org

The first excited triplet state (T₁) is significantly lower in energy than the S₁ state, as indicated by the red-shifted phosphorescence emission at 445 nm. oregonstate.edu The T₁ state is characterized by a much longer lifetime, measured in milliseconds, which allows it to participate in various photochemical processes. oregonstate.edu The presence of the chlorine atom, a heavy atom, on the benzophenone (B1666685) structure facilitates spin-orbit coupling, which promotes the spin-forbidden transition from the singlet to the triplet state. rsc.org

Table 2: Excited State Properties of this compound

| State | Excitation λ max (nm) | Emission λ max (nm) | Lifetime (τ) | Solvent |

|---|---|---|---|---|

| S₁ | 331.36 | Not Reported | - | - |

| T₁ | - | 445 | 5 ms | EPA (77 K) |

| T₁ | - | 445 | 7 ms | Methylcyclohexane (77 K) |

Data compiled from sources oregonstate.eduoregonstate.edu.

Intersystem crossing (ISC) is a spin-forbidden radiationless process involving a transition between two electronic states with different spin multiplicities, such as from a singlet state to a triplet state. rsc.org For benzophenone and its derivatives, ISC from the S₁ (n,π) state to the T₁ (n,π) state is a highly efficient process. This efficiency is a consequence of strong spin-orbit coupling (SOC) provided by the carbonyl moiety. rsc.org

The molecular architecture of this compound, which includes both a carbonyl group and a chlorine atom, is conducive to efficient ISC. The chlorine atom, through the "heavy-atom effect," further enhances the magnitude of spin-orbit coupling, thereby increasing the probability of the S₁ → T₁ transition. The strong phosphorescence observed from the T₁ state is direct evidence of an effective population of the triplet state via ISC. oregonstate.eduoregonstate.edursc.org

Solvent-Dependent Photophysical Behavior

The photophysical properties of molecules containing carbonyl groups are often sensitive to the polarity of the solvent. Studies on this compound have revealed distinct solvent-dependent behavior when comparing polar and non-polar media. oregonstate.edu

A noticeable blue shift (hypsochromic shift) of the n→π* absorption band is observed when the solvent is changed from a non-polar solvent like methylcyclohexane to a polar protic solvent mixture like EPA. oregonstate.edu This shift occurs because the polar solvent molecules can form hydrogen bonds with the lone pair of electrons on the carbonyl oxygen, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the n→π* transition. oregonstate.edu

Furthermore, the solvent environment affects the excited state dynamics. At room temperature, the S₁ state shows less fine vibrational structure in the polar EPA solvent compared to the non-polar methylcyclohexane solvent, which clearly shows the vibrational modes within the electronic envelope. oregonstate.edu The lifetime of the T₁ state is also impacted, being shorter in the polar EPA (5 ms) than in non-polar methylcyclohexane (7 ms), suggesting that the polar environment provides pathways for faster non-radiative decay of the triplet state. oregonstate.edu

Blue Shifts and Red Shifts in Electronic Transitions

The electronic absorption spectrum of this compound is characterized by two primary types of transitions: the n-π* (promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital) and the π-π* (promotion of an electron from a bonding π orbital to an anti-bonding π orbital) transitions. The energies of these transitions, and thus the wavelengths at which they occur, are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

In a non-polar solvent such as methylcyclohexane (MCH), the n-π* transition of benzophenones typically appears as a distinct, low-intensity band at a longer wavelength than the more intense π-π* transition. When this compound is moved to a polar protic solvent like ethanol (B145695) or a polar aprotic mixture like EPA (a mixture of diethyl ether, isopentane, and ethanol), a noticeable blue shift (hypsochromic shift) is observed for the n-π* transition. oregonstate.edu This shift to a shorter wavelength (higher energy) is due to the stabilization of the lone pair of non-bonding electrons on the carbonyl oxygen in the ground state through hydrogen bonding or dipole-dipole interactions with the polar solvent molecules. This stabilization lowers the energy of the ground state more than the excited state, thereby increasing the energy gap for the transition. oregonstate.edu

Conversely, the π-π* transition experiences a red shift (bathochromic shift) in polar solvents. oregonstate.edu The π* anti-bonding orbital is generally more polar than the π bonding orbital. Consequently, the excited state of the π-π* transition is more stabilized by interactions with polar solvent molecules than the ground state. This differential stabilization decreases the energy gap for the transition, resulting in absorption at a longer wavelength.

Spectroscopic studies on this compound have identified the S₀→S₁ (n-π) transition at a λmax of 331.36 nm, with a molar extinction coefficient (εmax) of 140.08 M⁻¹cm⁻¹. oregonstate.edu Higher energy π-π transitions (S₀→S₂, S₃, S₄) have also been observed at λmax values of 263.79 nm, 216.62 nm, and 202.29 nm, respectively. oregonstate.edu The phosphorescence emission (T₁→S₀) has been recorded at a λmax of 445 nm. oregonstate.edu

Table 1: Electronic Transitions of this compound

| Transition | λmax (nm) | Molar Extinction Coefficient (εmax) (M⁻¹cm⁻¹) |

| S₀→S₁ (n-π) | 331.36 | 140.08 |

| S₀→S₂ (π-π) | 263.79 | 2.2042 x 10⁴ |

| S₀→S₃ (π-π) | 216.62 | 1.4565 x 10⁴ |

| S₀→S₄ (π-π) | 202.29 | 2.9141 x 10⁴ |

| T₁→S₀ (Phosphorescence) | 445 | Not Applicable |

Note: The solvent for these specific measurements was not explicitly stated in the available literature, but the data is representative of the compound's general photophysical characteristics.

Stabilization Effects in Polar vs. Non-polar Solvents

The shifts in electronic transitions are a direct consequence of the differential stabilization of the ground and excited states of this compound by the solvent.

In non-polar solvents like methylcyclohexane, the interactions between the solute and solvent are primarily weak van der Waals forces. In this environment, the vibrational fine structure of the electronic transitions, particularly the n-π* transition, is often well-resolved. This is because the solvent does not significantly perturb the vibrational energy levels of the molecule.

In polar solvents such as EPA, the stronger dipole-dipole interactions and, in the case of protic solvents like ethanol, hydrogen bonding lead to significant stabilization of the polar ground state of the carbonyl group. This increased stabilization of the ground state relative to the n-π* excited state is the primary reason for the observed blue shift. For the π-π* transition, the excited state is more polar than the ground state, leading to greater stabilization of the excited state in a polar solvent and a resulting red shift. These strong solute-solvent interactions in polar solvents can also lead to a loss of the vibrational fine structure, resulting in broader absorption bands.

Quantitative Photophysical Parameter Determination

To fully characterize the excited state behavior of this compound, several quantitative parameters are determined.

Quantum Yield Measurements

The quantum yield (Φ) of a photochemical process is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For benzophenones, the triplet quantum yield (Φisc), which represents the efficiency of intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁), is a particularly important parameter.

Phosphorescence Lifetimes

Phosphorescence is the emission of light from the triplet state (T₁) as the molecule returns to the ground state (S₀). The phosphorescence lifetime (τp) is the average time the molecule spends in the excited triplet state before emitting a photon. This lifetime is sensitive to the solvent environment.

For this compound, the phosphorescence lifetime has been measured in both polar and non-polar solvents. In the non-polar solvent methylcyclohexane, the lifetime is 7 ms. In the polar solvent mixture EPA, the lifetime is shorter, at 5 ms. This difference can be attributed to the influence of the solvent on the rate of non-radiative decay processes that compete with phosphorescence.

Table 2: Phosphorescence Lifetimes of this compound in Different Solvents

| Solvent | Type | Phosphorescence Lifetime (τp) (ms) |

| Methylcyclohexane | Non-polar | 7 |

| EPA | Polar | 5 |

Jablonski Energy Diagram Construction and Interpretation

A Jablonski diagram is a schematic representation of the electronic and vibrational energy levels of a molecule and the possible transitions between them. For this compound, the diagram illustrates the processes of absorption, internal conversion, intersystem crossing, and phosphorescence.

Construction:

Energy Levels: The ground state (S₀), first singlet excited state (S₁), and first triplet excited state (T₁) are drawn as horizontal lines, with energy increasing vertically. Higher excited singlet (S₂) and triplet (T₂) states can also be included. The energy of the T₁ state is always lower than the S₁ state.

Vibrational Levels: Within each electronic state, a series of closely spaced horizontal lines represents the vibrational energy levels.

Transitions:

Absorption (Excitation): A straight upward arrow from the lowest vibrational level of S₀ to a vibrational level of S₁ or S₂ represents the absorption of a photon. The n-π* (S₀→S₁) and π-π* (S₀→S₂) transitions are shown.

Internal Conversion (IC): Wavy arrows show non-radiative transitions between vibrational levels within the same electronic state (vibrational relaxation) or between different electronic states of the same multiplicity (e.g., S₂ to S₁). These are very fast processes.

Intersystem Crossing (ISC): A horizontal wavy arrow from the lowest vibrational level of S₁ to an upper vibrational level of T₁ represents the spin-forbidden transition between the singlet and triplet manifolds. For benzophenones, this is a highly efficient process.

Phosphorescence: A straight downward arrow from the lowest vibrational level of T₁ to a vibrational level of S₀ represents the emission of a photon. This is a spin-forbidden and therefore slow process, leading to the long phosphorescence lifetimes observed.

Interpretation for this compound:

Upon absorption of UV light, the molecule is excited to the S₁ (n-π) or S₂ (π-π) state. Following excitation, rapid internal conversion and vibrational relaxation occur, bringing the molecule to the lowest vibrational level of the S₁ state. Due to the small energy gap between the S₁ and T₁ states and favorable spin-orbit coupling, intersystem crossing to the T₁ state is extremely efficient, with a quantum yield approaching unity. core.ac.uk This rapid population of the triplet state is why fluorescence (emission from S₁) is generally not observed for benzophenones.

The molecule then resides in the T₁ state for a relatively long time (milliseconds), as indicated by the measured phosphorescence lifetimes. From the T₁ state, the molecule can return to the S₀ ground state via phosphorescence, emitting a photon at a longer wavelength (lower energy) than the absorbed photon. The energy of this emission corresponds to the T₁→S₀ energy gap. The long lifetime of the triplet state also makes it susceptible to quenching by other molecules and allows it to participate in various photochemical reactions, which is the basis for its use as a photosensitizer. The solvent effects discussed previously would be represented in the Jablonski diagram by shifts in the relative energies of the S₁, T₁, and S₀ states. For instance, in a polar solvent, the S₀ state would be shown at a lower energy relative to the T₁ (n-π*) state compared to in a non-polar solvent, reflecting the blue shift.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intricate details of molecular systems. For 4-Chloro-4'-ethylbenzophenone, these calculations can predict its geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often yielding reliable results for a wide range of chemical systems.

In the context of substituted benzophenones, DFT calculations, particularly with the B3LYP functional, are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. These calculations are crucial for understanding how the chloro and ethyl substituents influence the electronic structure of the benzophenone (B1666685) core. The choice of the B3LYP functional is often predicated on its proven performance in predicting molecular properties for similar organic compounds.

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. A larger and more flexible basis set generally leads to more accurate results, albeit at a higher computational expense.

For molecules containing elements like chlorine, it is common to use basis sets that include polarization and diffuse functions, such as the 6-31G(d,p) or 6-311+G(d,p) basis sets. Polarization functions (d,p) allow for more flexibility in describing the shape of the electron density, which is important for accurately modeling chemical bonds. Diffuse functions (+) are important for describing the behavior of electrons that are far from the nucleus, which can be crucial for understanding reactivity and intermolecular interactions. The selection of an appropriate basis set is a critical step in ensuring the reliability of the computed properties of this compound.

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule based on the distribution of electrons in the calculated molecular orbitals. This analysis provides a picture of the charge distribution across the molecule, highlighting regions that are electron-rich or electron-deficient.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Benzophenone Framework

| Atom | Illustrative Partial Charge (a.u.) |

| O (carbonyl) | -0.5 to -0.7 |

| C (carbonyl) | +0.4 to +0.6 |

| Cl | -0.1 to -0.3 |

| C (attached to Cl) | +0.1 to +0.2 |

| C (in ethyl group) | Variable (-0.2 to -0.4) |

| H (in ethyl group) | +0.1 to +0.2 |

Note: The values in this table are illustrative for a generic substituted benzophenone and are not specific calculated values for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly insightful.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energies of the HOMO and LUMO are important indicators of a molecule's reactivity. A high HOMO energy suggests a greater tendency to donate electrons, while a low LUMO energy indicates a greater propensity to accept electrons. For this compound, the presence of the electron-withdrawing chlorine atom is expected to lower the energies of both the HOMO and LUMO, while the electron-donating ethyl group would have the opposite effect, raising their energies. The interplay of these substituents determines the final orbital energies.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or the band gap energy. This energy gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests higher reactivity and lower stability.

The band gap energy also corresponds to the energy of the lowest electronic transition and can be related to the molecule's absorption of light. For this compound, computational methods can predict the HOMO-LUMO gap, which can then be correlated with its observed spectroscopic properties and chemical behavior.

Table 2: Illustrative Frontier Molecular Orbital Energies and Band Gap for a Substituted Benzophenone

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| Band Gap Energy (HOMO-LUMO) | 4.0 to 5.0 |

Note: The values in this table are illustrative for a generic substituted benzophenone and are not specific calculated values for this compound.

Intramolecular Charge Transfer Interactions

Donor-acceptor substituted benzophenones are well-established models for investigating intramolecular charge transfer (ICT) phenomena. rsc.org In this compound, the ethyl group (-C2H5) at the 4'-position acts as an electron-donating group (donor), while the chloro group (-Cl) at the 4-position and the carbonyl group (-C=O) function as electron-withdrawing moieties (acceptors). This arrangement facilitates a charge transfer from the ethyl-substituted phenyl ring to the chloro-substituted phenyl ring upon photoexcitation.

Quantum chemical calculations, such as DFT and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the nature of these ICT states. rsc.org The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides a clear picture of this charge transfer. For analogous donor-acceptor benzophenones, the HOMO is typically localized on the electron-donating part of the molecule, whereas the LUMO is concentrated on the electron-accepting portion. jconsortium.com In the case of this compound, the HOMO would be expected to be predominantly located on the 4'-ethylphenyl ring, while the LUMO would be centered on the 4-chlorobenzoyl moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the electronic absorption and emission properties of the molecule and indicates the likelihood of charge transfer. jconsortium.comjconsortium.com

The nature of the substituents and the torsion angle between the phenyl rings significantly affect the emissive properties and the efficiency of the ICT process. rsc.org The solvent environment also plays a crucial role, as polar solvents can stabilize the charge-separated excited state, leading to shifts in the emission spectra. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of benzophenones is characterized by the twist angles of the two phenyl rings with respect to the plane of the central carbonyl group. These dihedral angles are a result of the balance between the steric hindrance of the ortho-hydrogens on the two rings and the electronic effects of conjugation. nih.gov For substituted benzophenones, the nature and position of the substituents can significantly influence these twist angles. nih.govscialert.net

Computational conformational analysis, typically performed using DFT methods, can predict the most stable three-dimensional structure of this compound. scialert.netresearchgate.net By performing a potential energy surface scan, where the dihedral angles are systematically varied and the energy is calculated at each point, the global minimum energy conformation can be identified.

For comparison, a study of various substituted benzophenones revealed that 4-chloro-4'-hydroxybenzophenone (B194592) exhibits a ring twist of 64.66(8)°. nih.govresearchgate.net Given the similar electronic nature of the hydroxyl and ethyl groups as para-substituents, it is reasonable to expect a comparable, non-planar conformation for this compound. The table below presents typical dihedral angles for related benzophenone derivatives, providing a basis for the expected conformation of this compound.

| Compound | Dihedral Angle (Ring 1) | Dihedral Angle (Ring 2) | Reference |

|---|---|---|---|

| Benzophenone (orthorhombic) | ~54° | ~54° | nih.gov |

| 4-Chloro-4'-hydroxybenzophenone | Ring Twist of 64.66° | nih.govresearchgate.net | |

| 4,4'-Bis(diethylamino)benzophenone | Ring Twist of 49.83° | nih.gov |

Molecular dynamics (MD) simulations can further explore the conformational space of this compound, providing insights into its dynamic behavior in different environments, such as in solution. aip.orgresearchgate.netnih.gov These simulations model the movement of atoms over time, offering a more realistic picture of the molecule's flexibility and intermolecular interactions. acs.org

The vibrational spectrum of a molecule provides a fingerprint of its structure and bonding. Theoretical calculations, particularly using DFT with basis sets like B3LYP/6-311G++(d,p), can accurately predict the vibrational frequencies of molecules like this compound. jconsortium.comjconsortium.com These calculated frequencies can then be compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the observed vibrational modes. jconsortium.comscispace.com

For the closely related compound 4-chlorobenzophenone, theoretical studies have assigned the key vibrational modes. jconsortium.com The C=O stretching vibration, a characteristic peak for benzophenones, is typically observed in the region of 1600-1700 cm⁻¹. The C-Cl stretching and bending vibrations, as well as the various modes associated with the phenyl rings and the ethyl group, can also be precisely assigned. The table below summarizes some key predicted vibrational frequencies for 4-chlorobenzophenone, which serve as a good approximation for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) for 4-Chlorobenzophenone | Reference |

|---|---|---|

| C-H Stretching | 3100 - 3000 | jconsortium.com |

| C=O Stretching | ~1650 | jconsortium.com |

| C-C Stretching (Aromatic) | 1625 - 1280 | jconsortium.com |

| C-H In-plane Bending | ~1461 | jconsortium.com |

| C-H Out-of-plane Bending | ~877 | jconsortium.com |

Solvent Models in Computational Studies (e.g., Polarizable Continuum Model - PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly in solution. Computational studies often employ solvent models to account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in quantum chemical calculations. wikipedia.orgsryahwapublications.com

In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This approach creates a cavity in the dielectric continuum that corresponds to the size and shape of the solute molecule. The solute is then placed within this cavity, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated. wikipedia.orguni-muenchen.de This method allows for the calculation of solvation free energies and the study of how solvent polarity affects molecular properties like geometry, electronic spectra, and reaction pathways. sryahwapublications.comrsc.org

The PCM model is available in many quantum chemistry software packages and can be used with various levels of theory, including Hartree-Fock and DFT. wikipedia.orgresearchgate.net It has been successfully applied to study the effects of different solvents on the properties of benzophenone and its derivatives. sryahwapublications.com For this compound, PCM calculations would be essential for accurately predicting its behavior in solution, particularly for understanding the solvent dependence of its intramolecular charge transfer characteristics.

Reactivity Studies and Chemical Transformations

Photochemical Reactivity

Substituted benzophenones are well-known for their rich photochemistry, a characteristic that extends to 4-Chloro-4'-ethylbenzophenone. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is responsible for much of the observed photochemical reactivity.

A hallmark of benzophenone (B1666685) photochemistry is its ability to undergo photoreduction in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. This process typically leads to the formation of a benzopinacol (B1666686) derivative. For this compound, the proposed mechanism is analogous to that of unsubstituted benzophenone.

The reaction is initiated by the photo-excited triplet state of this compound abstracting a hydrogen atom from the solvent (e.g., isopropyl alcohol), resulting in the formation of a ketyl radical and a solvent-derived radical. Two ketyl radicals can then dimerize to form the corresponding benzopinacol, in this case, 1,2-bis(4-chlorophenyl)-1,2-bis(4-ethylphenyl)ethane-1,2-diol.

A study on the photochemical reaction of the closely related 4-chloro-4'-methylbenzophenone (B188998) in isopropyl alcohol indicated the formation of substituted tetraphenylethylene (B103901) compounds, suggesting that similar pinacol (B44631) coupling is a viable pathway for this compound oregonstate.edu.

Table 1: Postulated Steps in the Photoreduction of this compound

| Step | Reactants | Products | Description |

| 1. Photoexcitation | This compound + hν | Excited this compound | Absorption of UV light promotes the molecule to an excited state. |

| 2. Intersystem Crossing | Excited singlet state | Excited triplet state | Transition to a more stable triplet diradical. |

| 3. Hydrogen Abstraction | Excited triplet state + Isopropyl alcohol | This compound ketyl radical + Isopropanol radical | The excited ketone abstracts a hydrogen atom from the solvent. |

| 4. Dimerization | 2 x this compound ketyl radical | 1,2-bis(4-chlorophenyl)-1,2-bis(4-ethylphenyl)ethane-1,2-diol | Two ketyl radicals combine to form the benzopinacol product. |

The choice of solvent plays a critical role in the photochemical reactions of benzophenones. The solvent must be a proficient hydrogen donor for the photoreduction to occur efficiently. Alcohols, such as isopropyl alcohol and ethanol (B145695), are commonly used for this purpose. The polarity of the solvent can also influence the efficiency of intersystem crossing and the stability of the radical intermediates formed.

Derivatization Chemistry

The carbonyl group of this compound is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially enhanced or altered functionalities.

The synthesis of derivatives from the carbonyl group can introduce new chemical properties or serve as a means to link the molecule to other chemical entities. Common derivatization reactions for ketones like this compound include the formation of oximes, hydrazones, and sulfonamides.

For example, reaction with hydroxylamine (B1172632) would yield the corresponding oxime ether. The synthesis of novel 4-chloro chalcone (B49325) based oxime ethers has been reported, indicating the feasibility of such transformations on related structures researchgate.net. Similarly, condensation with hydrazine (B178648) or substituted hydrazines can produce a range of hydrazone derivatives. Research on other substituted benzophenones has shown that hydrazone derivatives can exhibit interesting biological activities, such as insecticidal properties nih.govresearchgate.netdergipark.org.tr. Furthermore, the synthesis of sulfonamide derivatives containing a hydrazono moiety has been explored for potential anticancer applications, suggesting a possible avenue for the functionalization of this compound nih.gov.

Derivatization is a common strategy in analytical chemistry to improve the detectability and separation of analytes. For a ketone like this compound, derivatization can be employed to enhance its response in techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For instance, derivatization with a fluorinated reagent can improve sensitivity in electron capture detection (ECD) for GC analysis. Chiral derivatizing agents can be used to separate enantiomers if the molecule or its derivatives possess a chiral center. While specific methods for this compound are not documented, strategies used for the analysis of other ketones, such as ketoprofen, can be informative. These include pre-column derivatization to form diastereomers that can be separated by reversed-phase HPLC magtechjournal.com. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds, often without the need for derivatization, by identifying the characteristic fragmentation patterns of the molecule oregonstate.edulongdom.orgwikipedia.orgresearchgate.netepa.gov.

Reaction Kinetics and Thermodynamics

The rates and equilibrium positions of reactions involving this compound are governed by its kinetic and thermodynamic properties. While specific experimental data for this compound are limited, estimations can be made based on data from analogous structures.

The primary photochemical step, hydrogen abstraction by the triplet-excited ketone, is a key kinetic parameter. The rate constant for hydrogen atom abstraction by phenyl radicals from various substrates is known to be rapid winona.edu. For related radicals, these rate constants are on the order of 10^5 to 10^8 M⁻¹s⁻¹ libretexts.orgnist.govosti.gov. The presence of electron-withdrawing (chloro) and electron-donating (ethyl) groups on the benzophenone framework will influence the energy of the triplet state and the stability of the resulting ketyl radical, thereby affecting the rate of this abstraction.

Thermodynamic data for closely related compounds can provide insights into the stability of this compound and its derivatives. For example, thermochemical data, including melting points and enthalpies of fusion and sublimation, are available for dichlorobenzophenone isomers nist.govnist.gov. This information is crucial for understanding the phase behavior and for calculating the energetics of reactions involving these compounds.

Experimental Determination of Reaction Rates

Direct experimental data on the reaction rates of this compound are not extensively documented in publicly available literature. However, insights can be gleaned from studies on analogous Friedel-Crafts acylation reactions, a common method for synthesizing benzophenones. oregonstate.eduwikipedia.org The synthesis of 4-ethylbenzophenone (B99735), for instance, is achieved through the Friedel-Crafts acylation of ethylbenzene (B125841) with benzoyl chloride, catalyzed by aluminum chloride. oregonstate.edu

The reactivity of the acyl chloride is a key factor in determining the rate of such reactions. Studies on the acylation of toluene (B28343) with various substituted benzoyl chlorides provide a useful comparison. The relative rates of reaction for different acyl chlorides can be used to infer the reactivity of 4-chlorobenzoyl chloride, a precursor to the "chloro" portion of this compound.

One study reported the following relative second-order rate constants for the aluminum chloride-catalyzed acylation of toluene at 20.0°C rsc.org:

| Acylating Agent | Relative Rate |

| p-Toluoyl chloride | 0.2 |

| Benzoyl chloride | 1.0 |

| p-Chlorobenzoyl chloride | 2.5 |

This data indicates that the presence of a chloro substituent on the benzoyl chloride increases the reaction rate compared to the unsubstituted and methyl-substituted analogues. rsc.org This is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aromatic substrate. Based on these findings, it can be inferred that the formation of this compound via the acylation of ethylbenzene with 4-chlorobenzoyl chloride would proceed at a favorable rate.

The reaction conditions for the synthesis of the related 4-ethylbenzophenone involved heating a mixture of ethylbenzene, benzoyl chloride, and aluminum chloride to about 60°C for 30 minutes. oregonstate.edulibretexts.org It is expected that similar conditions would be applicable for the synthesis of this compound.

Computational Approaches to Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the reactivity of molecules like this compound without the need for direct experimental data. ijacskros.com Global reactivity descriptors derived from DFT calculations can provide a predictive framework for a molecule's reactivity. ijacskros.com

For benzophenone and its derivatives, DFT studies have shown that substituted benzophenones are generally more reactive than the parent benzophenone molecule. ijacskros.com Key parameters that can be calculated to understand reactivity include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Softness (σ): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.

Electronegativity (χ): The power of an atom to attract electrons to itself.

A study on various substituted benzophenones using DFT at the B3LYP/6-311++G(d,p) level of theory found that these descriptors are effective in rationalizing the mechanisms of chemical reactions, especially those involving electron transfer processes. ijacskros.com While specific energetic data for this compound is not provided in the reviewed literature, the established methodologies can be applied to this molecule.

The electronic effects of the substituents are crucial in determining the reaction energetics. The electron-withdrawing nature of the chloro group and the electron-donating nature of the ethyl group will influence the electron density distribution across the molecule. This, in turn, affects the energies of the frontier molecular orbitals (HOMO and LUMO), which are central to chemical reactivity. Computational models can precisely quantify these effects and predict the most likely sites for electrophilic or nucleophilic attack, as well as the activation energies for various potential reactions.

Advanced Applications in Materials Science

Photoinitiator Applications in Polymerization

4-Chloro-4'-ethylbenzophenone is utilized as a photoinitiator in UV-curing processes, a technology that employs UV light to initiate a chemical reaction that cross-links monomers and oligomers into a hardened polymer. This rapid, solvent-free curing method is integral to numerous industrial applications.

Free Radical Generation Mechanisms

As a Type II photoinitiator, this compound does not undergo direct fragmentation upon exposure to UV light. Instead, it initiates polymerization through a process of intermolecular hydrogen abstraction. The mechanism proceeds as follows:

Photoexcitation: Upon absorption of UV radiation, the benzophenone (B1666685) moiety of the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

Hydrogen Abstraction: The triplet state benzophenone is a highly reactive diradical. It abstracts a hydrogen atom from a suitable hydrogen donor present in the formulation, such as a tertiary amine co-initiator or the polymerizable monomer itself.

Radical Formation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical derived from the benzophenone and a reactive radical from the hydrogen donor. The latter is typically the species that initiates the polymerization chain reaction.

The presence of the chloro and ethyl substituents on the phenyl rings can influence the efficiency of this process by modifying the electronic properties and reactivity of the benzophenone core.

Role in Polymer and Resin Production

The free radicals generated by this compound are instrumental in the production of a wide array of polymers and resins. This process, known as photopolymerization, is fundamental to the rapid curing of materials. The initiating radical attacks the double bonds of acrylate (B77674) or methacrylate (B99206) monomers and oligomers, leading to a chain reaction that results in the formation of a highly cross-linked polymer network. This rapid transformation from a liquid to a solid state is a key advantage of UV-curing technology, enabling high production speeds and the formation of durable, chemically resistant materials.

Table 1: Examples of Polymers and Resins Produced Using Benzophenone-type Photoinitiators

| Polymer/Resin Type | Monomer/Oligomer Examples | Key Properties of Cured Material |

| Acrylated Epoxies | Bisphenol A diglycidyl ether diacrylate | High chemical resistance, good adhesion |

| Acrylated Urethanes | Aliphatic or aromatic urethane (B1682113) acrylates | Flexibility, abrasion resistance, toughness |

| Acrylated Polyesters | Polyester acrylates | Good weatherability, hardness |

| Dental Resins | Bis-GMA, TEGDMA | Biocompatibility, high strength |

Application in Inks, Coatings, and Adhesives

The fast and efficient curing facilitated by this compound makes it a valuable component in the formulation of UV-curable inks, coatings, and adhesives. specialchem.com

Inks: In the printing industry, UV-curable inks containing photoinitiators like this compound offer instantaneous drying upon exposure to UV light. This allows for faster printing speeds and the ability to print on a wide variety of substrates, including plastics, metals, and glass. specialchem.com The resulting prints exhibit excellent durability, gloss, and chemical resistance. specialchem.com

Coatings: UV-curable coatings are used to provide protective and decorative finishes on a multitude of products, from wood flooring to automotive components. The incorporation of this compound allows for the rapid formation of hard, scratch-resistant, and solvent-resistant coatings.

Adhesives: UV-curable adhesives offer on-demand curing, providing a significant advantage in assembly processes. The adhesive remains liquid until exposed to UV light, allowing for precise alignment of components before bonding. These adhesives, formulated with photoinitiators, create strong and durable bonds for a variety of materials.

UV Stabilizer Functionality in Materials

Beyond its role as a photoinitiator, the benzophenone structure of this compound also imparts UV stabilizing properties to materials. This is crucial for protecting polymeric materials from the degradative effects of sunlight and other UV sources. everlight-uva.com

Mechanisms of UV Radiation Absorption

Benzophenone derivatives are effective UV absorbers due to their ability to absorb harmful UV radiation and dissipate the energy in a non-destructive manner. The conjugated system of the diphenyl ketone structure allows for the efficient absorption of UV light, particularly in the UVA range (315-400 nm). partinchem.com The primary mechanism of photostabilization involves the following steps:

UV Absorption: The benzophenone molecule absorbs a photon of UV radiation, transitioning to an excited electronic state.